molecular formula C18H18N2O2 B15344438 9,10-Anthracenedione, 1,4-bis(dimethylamino)- CAS No. 56799-32-7

9,10-Anthracenedione, 1,4-bis(dimethylamino)-

Cat. No.: B15344438
CAS No.: 56799-32-7
M. Wt: 294.3 g/mol
InChI Key: OZMLRWPLFYWTPG-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis(dimethylamino)- is an organic compound with the molecular formula C18H18N2O2. It is a derivative of anthraquinone, characterized by the presence of two dimethylamino groups at the 1 and 4 positions of the anthracenedione structure. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis(dimethylamino)- typically involves the reaction of anthraquinone with dimethylamine. The process can be carried out under various conditions, including:

    Alkylation: Anthraquinone is reacted with dimethylamine in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction.

    Reductive Amination: Another method involves the reduction of anthraquinone to anthracene, followed by amination with dimethylamine.

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where anthraquinone is treated with dimethylamine under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: 9,10-Anthracenedione, 1,4-bis(dimethylamino)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form anthracene derivatives.

    Substitution: It can participate in substitution reactions where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reactions: Catalysts like aluminum chloride (AlCl3) are used to facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Various quinone derivatives.

    Reduction Products: Anthracene derivatives.

    Substitution Products: Compounds with different functional groups replacing the dimethylamino groups.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis(dimethylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymerization processes.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis(dimethylamino)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Comparison with Similar Compounds

    1,4-Bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of dimethylamino groups.

    1,4-Bis(p-tolylamino)anthracene-9,10-dione: Contains p-tolylamino groups instead of dimethylamino groups.

    Mitoxantrone: A clinically used anticancer drug with a similar anthracenedione core structure.

Uniqueness: 9,10-Anthracenedione, 1,4-bis(dimethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

56799-32-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,4-bis(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O2/c1-19(2)13-9-10-14(20(3)4)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10H,1-4H3

InChI Key

OZMLRWPLFYWTPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)N(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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